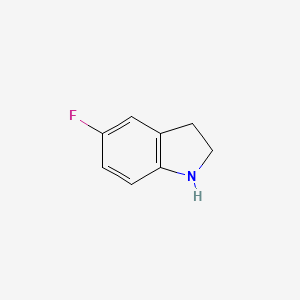

5-Fluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQRMQIYCWFDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379043 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-22-8 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Fluoroindoline in Modern Chemistry

An In-Depth Technical Guide to 5-Fluoroindoline (CAS 2343-22-8)

This compound (CAS 2343-22-8) is a fluorinated heterocyclic building block that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and materials science. The indoline scaffold is a common motif in a multitude of biologically active compounds, and the strategic incorporation of a fluorine atom at the 5-position imparts a unique set of physicochemical properties. This modification can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2][3] As a result, this compound serves as a crucial intermediate in the synthesis of novel therapeutics targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[3][4][5][6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, handling, and application of this versatile compound.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in any research or development setting. These parameters dictate choices regarding solvents, reaction conditions, purification methods, and storage.

Physicochemical Data

The properties of this compound are summarized in the table below. It is noteworthy that while some suppliers list the material as a liquid, others describe it as a low-melting solid or powder, which is consistent with a melting point near room temperature.[7] Researchers should therefore be prepared to handle it in either state.

| Property | Value | Source(s) |

| CAS Number | 2343-22-8 | [8][9][10][11] |

| Molecular Formula | C₈H₈FN | [8][9][10] |

| Molecular Weight | 137.15 g/mol | [8][9][10] |

| Appearance | White to colorless or light yellow liquid/powder | [7][8] |

| Density | ~1.171 g/mL at 25 °C | [8] |

| Refractive Index (n/D) | ~1.556 | [8] |

| Flash Point | 107.25 °C (225.1 °F) | [8] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and DMSO; sparingly soluble in water. | [7] |

| Storage Temperature | 2-8°C | [8][10] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, the expected shifts can be inferred from its structure and comparison with its aromatic analog, 5-fluoroindole.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom, as well as two characteristic triplet signals for the aliphatic protons of the pyrrolidine ring at approximately 3.0-3.6 ppm. The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show four aromatic signals and two aliphatic signals corresponding to the C2 and C3 positions of the indoline ring. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, providing a clean and sensitive handle for monitoring reactions and studying molecular interactions.[12] The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool.[12][13]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 137.15.

Part 2: Synthesis and Purification

The synthesis of this compound typically involves the reduction of a suitable precursor, such as 5-fluoroindole or 5-fluoro-2-indolinone. The choice of synthetic route depends on the availability of starting materials, scale, and desired purity.

Synthetic Pathway Overview

A common and effective strategy is the reduction of the amide carbonyl in 5-fluoro-2-indolinone (also known as 5-fluorooxindole). This approach avoids the harsher conditions that might be required for the direct reduction of the indole double bond.

Caption: Synthetic workflow for the reduction of 5-fluoro-2-indolinone.

Experimental Protocol: Reduction of 5-Fluoro-2-indolinone

This protocol is based on a representative reduction of an indolinone derivative and provides a robust method for obtaining high-purity this compound.[14] The use of pinacol borane is a milder alternative to other reducing agents like lithium aluminum hydride.

Materials:

-

5-Fluoro-2-indolinone

-

Pinacol borane

-

Anhydrous Toluene

-

Catalyst (e.g., Y[N(SiMe₃)₂]₃, optional for specific borane reductions)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-indolinone (1.0 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the starting material.

-

Reagent Addition: Slowly add pinacol borane (2.4 eq) to the stirred solution at room temperature. Causality Note: Using a slight excess of the reducing agent ensures complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 110-120 °C) and monitor its progress. Self-Validation: Progress should be checked every 4-6 hours using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and brine. Causality Note: The aqueous washes remove inorganic byproducts and unreacted reagents.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound.

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance.[8]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[8]

Safe Handling Protocol

A systematic approach is crucial to minimize exposure risk.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[15] Ensure an eyewash station and safety shower are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[17]

Storage

To ensure its long-term stability, this compound should be stored under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container: Keep in a tightly sealed, light-resistant container.

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile scaffold for creating high-value molecules, particularly in drug discovery.

The Role of Fluorine in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine is a widely used strategy in modern drug design for several key reasons:[2][18]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" in a molecule, increasing its half-life and oral bioavailability.[4][18]

-

Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: As the most electronegative element, fluorine can alter the pKa of nearby functional groups and participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, thereby increasing potency and selectivity.[2]

Therapeutic Scaffolding

This compound and its parent indole structure are key building blocks for a diverse array of therapeutic agents.[19][20] The fluorinated indole scaffold has shown significant promise in the development of antiviral (specifically against HCV), anti-inflammatory, and anticancer agents.[3][5]

Caption: Role of this compound as a scaffold in developing therapeutic agents.

Studies have shown that 5-fluoroindole derivatives can exhibit superior activity compared to other positional isomers. For example, in a series of HCV inhibitors, 5-fluoroindole derivatives displayed significantly higher potency than their 4-fluoroindole counterparts, underscoring the strategic importance of the fluorine's position.[5] This highlights the compound's utility as a reactant for preparing:

-

Potent 5-HT6 receptor ligands for neurological conditions.[19][20]

-

Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.[19][20]

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for managing diabetes.[19][20]

References

-

Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2343-22-8| Chemical Name : this compound. Retrieved from [Link]

-

Future Origin. (n.d.). The Crucial Role of 5-Fluoroindole in Pharmaceutical Synthesis. Retrieved from [Link]

-

Future Origin. (n.d.). The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

Reddit. (2023). 5-fluoroindole reactivity. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Indole Building Blocks. Retrieved from [Link]

-

Mol-Instincts. (2024). Zheng, Min et al. published their research in Organic Letters in 2016 | CAS: 1841512-58-0. Retrieved from [Link]

-

ATB. (n.d.). 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

The Pharma Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Future Origin. (n.d.). 5-Fluoroisatin: Applications in Anticancer and Antimicrobial Drug Development. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]

-

PubMed. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

-

Mol-Instincts. (2021). 10075-52-2 | - Indole Building Blocks. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, CasNo.2343-22-8 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 8. This compound 97 2343-22-8 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CAS RN 2343-22-8 | Fisher Scientific [fishersci.ca]

- 12. diva-portal.org [diva-portal.org]

- 13. ossila.com [ossila.com]

- 14. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. goldbio.com [goldbio.com]

- 20. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 5-Fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindoline (CAS No. 2343-22-8) is a fluorinated derivative of indoline, a heterocyclic amine. Its structure, featuring a fluorine atom on the benzene ring, imparts unique electronic properties that make it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed, field-proven methodologies for their determination.

Core Physical Properties of this compound

A summary of the essential physical data for this compound is presented below. It is important to note that while this compound is widely listed as a liquid at room temperature, some suppliers report a melting point. This may be due to the presence of impurities or polymorphism, and researchers should purify the material and independently verify its physical state.

| Property | Value | Source(s) |

| CAS Number | 2343-22-8 | [1][2][3] |

| Molecular Formula | C₈H₈FN | [1][2][3] |

| Molecular Weight | 137.15 g/mol | [1][2][3] |

| Appearance | Liquid, Colourless to light green or yellow oil | [1] |

| Density | 1.171 g/mL at 25 °C | [1] |

| Boiling Point | 100-104 °C at 7-9 mmHg | [4] |

| Refractive Index (n/D) | 1.556 | [1] |

| Flash Point | 107.25 °C (225.1 °F) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |

Detailed Analysis of Physical Properties and Experimental Determination

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing purity. For this compound, the boiling point is reported at reduced pressure, which is a common practice for high-boiling or thermally sensitive compounds to prevent decomposition.

This method is suitable for small quantities of liquid.

Causality Behind Experimental Choices: The use of an inverted capillary tube provides a nucleation site for the formation of vapor bubbles. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure. The temperature at which a continuous stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, corresponds to the boiling point at the given atmospheric pressure.

Step-by-Step Methodology:

-

Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the liquid level in the bath is above that in the test tube.

-

Heat the bath slowly with constant stirring.

-

Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, note the temperature.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Caption: Workflow for Boiling Point Determination.

Density

Density is a fundamental physical property that is useful for identification, assessing purity, and for calculations in process chemistry.

Causality Behind Experimental Choices: A pycnometer is a flask with a precisely known volume. By accurately measuring the mass of the empty pycnometer and the pycnometer filled with the liquid, the density can be calculated with high precision. Temperature control is crucial as density is temperature-dependent.

Step-by-Step Methodology:

-

Clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).

-

Accurately weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow the excess liquid to overflow through the capillary.

-

Thermostat the pycnometer to a constant temperature (e.g., 25°C) in a water bath.

-

Carefully dry the exterior of the pycnometer and weigh it.

-

The density is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Causality Behind Experimental Choices: An Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample. This critical angle is directly related to the refractive index of the sample. The use of a monochromatic light source (typically the sodium D-line at 589 nm) is standard.

Step-by-Step Methodology:

-

Ensure the prisms of the Abbe refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the liquid to form a thin film.

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is visible, adjust the compensator to achieve a sharp, achromatic borderline.

-

Read the refractive index from the scale.

Solubility

Understanding the solubility of this compound in various solvents is crucial for reaction setup, workup, purification, and formulation. It is reported to be slightly soluble in water.[5]

Causality Behind Experimental Choices: The principle of "like dissolves like" is the guiding principle. The solubility of this compound will be tested in a range of solvents of varying polarity.

Step-by-Step Methodology:

-

To a series of small test tubes, add approximately 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

To each test tube, add a small, measured amount of this compound (e.g., 50 µL).

-

Vigorously shake each test tube for a set period (e.g., 1 minute).

-

Observe if the this compound has completely dissolved to form a homogeneous solution.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Properties and Characterization

While specific, publicly available spectra for this compound are scarce, this section outlines the expected spectral characteristics and the protocols for their acquisition. Some vendors of this compound state that analytical data, including NMR, is available upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The fluorine atom will cause splitting of the signals of the adjacent protons.

-

Aliphatic Protons: The two methylene groups of the indoline ring will likely appear as two distinct triplets around 3.0-3.5 ppm.

-

Amine Proton: The N-H proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Aliphatic Carbons: Two signals for the methylene carbons will be present in the aliphatic region (typically 20-50 ppm).

Caption: Workflow for NMR Spectrum Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

Causality Behind Experimental Choices: For a liquid sample, the simplest method is to create a thin film between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation in the typical analysis range.

Step-by-Step Methodology:

-

Ensure the salt plates are clean and dry.

-

Place one drop of this compound on the surface of one salt plate.

-

Carefully place the second salt plate on top and gently press to form a thin, uniform film.

-

Place the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum.

-

Clean the plates thoroughly with a suitable solvent (e.g., dry acetone or dichloromethane) after use.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 137.15).

-

Fragmentation: Common fragmentation pathways for indolines may be observed, such as loss of hydrogen or cleavage of the five-membered ring.

Causality Behind Experimental Choices: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the desired information. EI is a "hard" technique that provides detailed fragmentation patterns, while ESI is a "soft" technique that is good for determining the molecular weight of the parent molecule.

Step-by-Step Methodology:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Set the parameters for the chosen ionization method and mass analyzer.

-

Acquire the mass spectrum.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere.[1][2] It is noted to be air-sensitive.

-

References

-

Pharmaffiliates. (n.d.). CAS No : 2343-22-8| Chemical Name : this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Fluoroindoline: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide offers an in-depth exploration of 5-Fluoroindoline, a pivotal fluorinated heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's core chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile building block in the creation of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the indoline scaffold imparts unique properties that are highly sought after in modern pharmaceutical design, including enhanced metabolic stability and bioavailability.

Core Chemical Identity and Structural Descriptors

This compound, also known by its systematic IUPAC name 5-Fluoro-2,3-dihydro-1H-indole, is a derivative of indoline, which is a bicyclic aromatic amine. The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the C5 position of the benzene ring. This single atomic substitution profoundly influences the molecule's electronic properties and its interactions in biological systems.

Below is a summary of its key chemical identifiers and structural information.

| Identifier | Value |

| IUPAC Name | 5-Fluoro-2,3-dihydro-1H-indole |

| Synonyms | This compound, 5-Fluoro-2,3-dihydroindole |

| CAS Number | 2343-22-8[1][2] |

| Molecular Formula | C₈H₈FN[1][2] |

| Molecular Weight | 137.15 g/mol [1][2] |

| Canonical SMILES | Fc1cc2c(cc1)NCC2[1][2] |

| InChI | 1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2[1][2] |

| InChIKey | NXQRMQIYCWFDGP-UHFFFAOYSA-N[1][2] |

Physicochemical Properties: The Influence of Fluorine

The introduction of fluorine, the most electronegative element, into the indoline core imparts significant changes to its physical and chemical properties. This strategic fluorination is a common tactic in medicinal chemistry to enhance a drug candidate's metabolic stability and membrane permeability, which can lead to improved pharmacokinetic profiles.

| Property | Value | Source |

| Physical Form | Liquid | [1][2] |

| Density | 1.171 g/mL at 25 °C | [1][2] |

| Boiling Point | 102-104 °C at 7 mmHg | [3] |

| Refractive Index | n/D 1.556 | [1][2] |

| Flash Point | 107.25 °C (225.1 °F) | [2] |

| Solubility | Slightly soluble in water. | [3] |

| Storage | 2-8°C | [1][2] |

Synthesis Protocol: Reductive Cyclization

A prevalent method for synthesizing this compound involves the reduction of 5-fluoroisatin or 5-fluoro-2-oxindole. A common approach utilizes a strong reducing agent like borane in a suitable solvent such as tetrahydrofuran (THF). This process achieves the reduction of the amide and ketone functionalities to form the saturated heterocyclic ring of the indoline.

Experimental Protocol: Reduction of 5-Fluoro-2-oxindole

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: Under an inert nitrogen atmosphere, add 5-fluoro-2-oxindole (1 equivalent) to a round-bottom flask containing anhydrous toluene (e.g., 3 mL per 0.5 mmol of starting material).

-

Reagent Addition: Add pinacol borane (2.4 equivalents) to the suspension.

-

Catalyst Introduction: Introduce a suitable catalyst, such as Y[N(SiMe₃)₂]₃ (0.1 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120°C and stir for 36 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹⁹F NMR.[4]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and partition the mixture between an organic solvent (e.g., dichloromethane) and water.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield this compound.[4]

Caption: Therapeutic applications of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Class | GHS Information |

| Pictogram | GHS07 (Exclamation mark) [2] |

| Signal Word | Warning [2] |

| Hazard Statements | H315: Causes skin irritation. [2] H319: Causes serious eye irritation. [2] H335: May cause respiratory irritation. [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] P302 + P352: IF ON SKIN: Wash with plenty of water. [2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] |

Storage: Store in a cool, dry, and well-ventilated area at 2-8°C, away from incompatible substances such as strong oxidizing agents. [1][2]

Conclusion

This compound stands out as a foundational element in the toolkit of medicinal chemists. Its unique structural and electronic properties, conferred by the strategically placed fluorine atom, make it an invaluable starting material for developing a diverse array of therapeutic agents. From oncology to metabolic and neurological disorders, the applications of this versatile molecule continue to expand, underscoring its critical role in the future of drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity is paramount for scientists aiming to leverage its full potential in creating next-generation pharmaceuticals.

References

-

Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Fluoroindoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indolines

In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. 5-Fluoroindoline, a fluorinated derivative of indoline, has emerged as a valuable building block in the synthesis of novel therapeutics, particularly in the realm of neuroscience and oncology. The presence of the fluorine atom at the 5-position can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets, making it a sought-after intermediate for drug development professionals.[1] This guide provides a comprehensive overview of the synthesis, core properties, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety profile of this compound is paramount for its handling and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FN | [2][3][4][5] |

| Molecular Weight | 137.15 g/mol | [2][5][6] |

| CAS Number | 2343-22-8 | [2][3][4][5][6] |

| Appearance | Liquid | [5] |

| Density | 1.171 g/mL at 25 °C | [5] |

| Refractive Index (n/D) | 1.556 | [5] |

| Flash Point | 107.25 °C (225.1 °F) | [5] |

| Solubility | Slightly soluble in water | [4] |

| Sensitivity | Air Sensitive | [4] |

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Data compiled from supplier safety data sheets.[5]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through the reduction of 5-fluoro-2-oxindole. A common and reliable method involves a Wolff-Kishner-Huang Minlon reduction of the precursor, 5-fluoroisatin, to yield 5-fluoro-2-oxindole, which can then be further reduced to the target this compound.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound from 5-Fluoroisatin.

Experimental Protocol: Synthesis of 5-Fluoro-2-oxindole from 5-Fluoroisatin

This protocol is adapted from established literature procedures for the Wolff-Kishner-Huang Minlon reduction.[4]

Materials:

-

5-Fluoroisatin

-

Hydrazine hydrate (80%)

-

Water

-

Hydrochloric acid (2.0 M)

-

Round-bottom flask equipped with a thermometer and reflux condenser

-

Oil bath

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine hydrate (80%, e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).

-

Stir the mixture vigorously and heat it in an oil bath to 140 °C.

-

Maintain the reaction at 140 °C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add hydrochloric acid (2.0 M) to adjust the pH to 2.

-

Stir the mixture at room temperature for 12 hours to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 5-fluoro-2-oxindole.

Self-Validation: The successful synthesis of the intermediate can be confirmed by melting point determination (literature: 143-147 °C) and spectroscopic analysis (NMR, IR).[7]

Protocol for the Reduction of 5-Fluoro-2-oxindole to this compound

The reduction of the amide carbonyl in 5-fluoro-2-oxindole to the corresponding methylene group in this compound can be achieved using a variety of reducing agents. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), are commonly employed for this transformation. Alternatively, catalytic hydrogenation can be utilized.

Materials:

-

5-Fluoro-2-oxindole

-

Borane-tetrahydrofuran complex (1 M in THF) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Illustrative using Borane-THF):

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 5-fluoro-2-oxindole in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (typically 2-3 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by hydrochloric acid.

-

The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to yield this compound.

Causality in Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive borane with atmospheric moisture and oxygen. The slow, controlled addition of the reducing agent at low temperature helps to manage the exothermic nature of the reaction. The final acidic workup is necessary to hydrolyze the borane-amine complex and protonate the product for extraction.

Spectroscopic Characterization of this compound

Accurate structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The protons on the five-membered ring will appear as triplets in the aliphatic region. |

| ¹³C NMR | The carbon atoms in the aromatic ring will show splitting due to C-F coupling. The magnitude of the coupling constants can help in assigning the carbon signals. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift being highly sensitive to the electronic environment. ¹H-¹⁹F coupling will be observed.[3][8][9][10] |

| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 137. Fragmentation patterns will likely involve the loss of small neutral molecules from the indoline ring.[11][12][13][14][15] |

| FTIR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and the C-F stretching vibration are expected.[16][17][18][19] |

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system.

Diagram of this compound in Drug Scaffolds

Caption: Therapeutic areas where this compound is a valuable building block.

Role in Serotonin Receptor Modulators

Derivatives of this compound are integral to the synthesis of compounds that modulate serotonin receptors, which are crucial targets for the treatment of depression, anxiety, and other psychiatric disorders.[7][20][21][22][23] For instance, the related compound, 5-cyanoindole, is a key starting material for the synthesis of the antidepressant drug Vilazodone, which acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT₁ₐ receptor.[6][24][25][26][27] The principles of synthesizing the indolylbutylpiperazine moiety in Vilazodone can be conceptually applied to this compound to generate novel analogs with potentially improved pharmacokinetic profiles.

Application in Kinase Inhibitors

The indolinone core, of which this compound is a derivative, is a well-established scaffold for the development of kinase inhibitors for the treatment of cancer.[28][29][30] The fluorine substituent in this compound can be strategically employed to enhance binding affinity and selectivity towards specific kinases, offering a pathway to novel anticancer agents.

Potential in Neuroscience Drug Discovery

The blood-brain barrier permeability and metabolic stability imparted by the fluorine atom make this compound an attractive starting point for the discovery of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][31][32] Its structural features can be elaborated to design molecules that interact with key pathological targets in these conditions.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a privileged indoline scaffold and the strategic placement of a fluorine atom provides medicinal chemists with a versatile and valuable building block. A comprehensive understanding of its synthesis, physicochemical properties, and potential applications, as detailed in this guide, is essential for harnessing its full potential in the development of the next generation of therapeutics.

References

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. [Link]

-

An investigation of the synthesis of vilazodone. (2018). ResearchGate. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (2020). Diva-portal.org. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Mass fragmentation pattern of compound 5. ResearchGate. [Link]

- CN103159749A - Synthesis method for antidepressant drug vilazodone.

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mechanism for synthesis of vilazodone. ResearchGate. [Link]

- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

Key serotonin receptor intermediate set to advance psychiatric drug development. (2024). Wiley Analytical Science. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. [Link]

-

Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

Heterocyclylamines as PI3K inhibitors - Patent US-11819505-B2. PubChem. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Fragmentation pattern of compound 5. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2021). PubMed Central. [Link]

-

Drug Discovery Patents. Charles River Laboratories. [Link]

-

Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library. (2023). PubMed. [Link]

-

Role of quinoline and indole-based heterocycles in revolutionizing Alzheimer's drug discovery: Promising futuristic structural designs. (2025). PubMed. [Link]

-

Fourier transform infrared and Raman spectral investigations of 5-aminoindole. (2006). PubMed. [Link]

-

Exploring the Future of Neuroscience Drug Discovery. (2024). News-Medical.Net. [Link]

- WO 2018/183936 A1. (2018). Broad Institute.

-

Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. (2021). MDPI. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. [Link]

-

Physiology, Serotonin. (2023). StatPearls - NCBI Bookshelf. [Link]

- WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.

-

A Novel 5-Chloro- N-phenyl-1 H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia. (2022). PubMed. [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. [Link]

-

SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (2012). biomed.cas.cz. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2025). ResearchGate. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 6. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. diva-portal.org [diva-portal.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. researchgate.net [researchgate.net]

- 16. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. azooptics.com [azooptics.com]

- 18. surfacesciencewestern.com [surfacesciencewestern.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. biomed.cas.cz [biomed.cas.cz]

- 24. researchgate.net [researchgate.net]

- 25. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 29. Heterocyclylamines as PI3K inhibitors - Patent US-11819505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 31. Role of quinoline and indole-based heterocycles in revolutionizing Alzheimer's drug discovery: Promising futuristic structural designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. news-medical.net [news-medical.net]

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoroindoline from 5-Fluoroindole

Abstract

5-Fluoroindoline is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of therapeutic agents targeting a wide range of diseases.[1] Its synthesis, primarily achieved through the reduction of the corresponding 5-fluoroindole, is a cornerstone transformation for drug development professionals. The strategic placement of the fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound from 5-fluoroindole. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective and widely adopted synthetic routes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and field-proven understanding of this essential synthetic transformation.

Introduction: The Strategic Importance of the this compound Moiety

The indole ring system is a ubiquitous feature in biologically active molecules.[3] The introduction of a fluorine atom at the 5-position, as seen in 5-fluoroindole and its derivatives, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] The subsequent reduction of the C2-C3 double bond to yield the indoline core further enhances its utility by introducing a three-dimensional structure that can be pivotal for receptor binding.

This guide focuses on the direct conversion of 5-fluoroindole to this compound, a critical step in the synthesis of numerous pharmaceutical compounds. The primary challenge lies in the selective reduction of the electron-rich pyrrole ring without affecting the benzene ring or the carbon-fluorine bond. We will explore two major strategies to achieve this transformation: Catalytic Hydrogenation and Chemical (Ionic) Reduction.

General Reaction Scheme

Caption: The fundamental transformation from 5-fluoroindole to this compound.

Catalytic Hydrogenation: The Industry Workhorse

Catalytic hydrogenation is a robust and scalable method for the reduction of indoles to indolines. This process involves the use of a metal catalyst to facilitate the addition of hydrogen across the C2-C3 double bond.

Mechanistic Rationale

The reaction typically proceeds via a heterogeneous catalysis mechanism. Hydrogen gas adsorbs onto the surface of the metal catalyst (e.g., Palladium), where the H-H bond is cleaved to form metal-hydride species. The 5-fluoroindole then coordinates to the catalyst surface, and the adsorbed hydrogen atoms are sequentially transferred to the C2 and C3 positions of the pyrrole ring, resulting in the formation of this compound.

Catalysts and Conditions

Palladium on activated carbon (Pd/C) is the most commonly employed catalyst for this transformation due to its high activity, selectivity, and ease of handling.[4][5] The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to 50-100 psi.[4]

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this variation, a hydrogen donor molecule, such as tetrahydroxydiboron (B₂(OH)₄) in a solvent like 2,2,2-trifluoroethanol (TFE), is used to generate hydrogen in situ in the presence of the Pd/C catalyst.[5]

Experimental Protocol: Pd/C-Catalyzed Transfer Hydrogenation

This protocol is adapted from a procedure described by The Royal Society of Chemistry.[5]

Materials:

-

5-Fluoroindole

-

10% Palladium on activated carbon (Pd/C, ~50% moisture)

-

Tetrahydroxydiboron (B₂(OH)₄)

-

2,2,2-Trifluoroethanol (TFE)

-

Schlenk flask (25 mL)

-

Standard laboratory glassware

-

Solvents for chromatography (petroleum ether, ethyl acetate)

Procedure:

-

To a 25 mL Schlenk flask, add 5-fluoroindole (0.50 mmol, 1.0 equiv).

-

Add 10% Pd/C (10.0 mg, ~0.9 mol% [Pd]) followed by 2,2,2-trifluoroethanol (3 mL).

-

Stir the mixture at room temperature to ensure proper suspension of the catalyst.

-

Add tetrahydroxydiboron (90 mg, 1.0 mmol, 2.0 equiv) to the flask.

-

Heat the reaction mixture to 40 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to afford pure this compound.

Workflow for Catalytic Hydrogenation

Caption: Experimental workflow for Pd/C-catalyzed transfer hydrogenation.

Chemical Reduction: Ionic Hydrogenation

Ionic hydrogenation provides a powerful and often milder alternative to catalytic methods, avoiding the need for high-pressure equipment and flammable hydrogen gas. These reactions typically employ a hydride donor in conjunction with a strong acid.

Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)

This reagent system is highly effective for the selective reduction of the indole C2-C3 double bond.[6][7] It is particularly noted for its ability to produce cis-indolines stereoselectively.[7]

Mechanism: The reaction is initiated by the protonation of the C3 position of the indole ring by the strong acid (TFA). This generates a resonance-stabilized indoleninium cation. The triethylsilane then acts as a hydride donor, transferring a hydride ion (H⁻) to the electrophilic C2 position. The resulting silylated intermediate is then hydrolyzed during workup to yield the final this compound product.[8][9]

Caption: Simplified mechanism of ionic hydrogenation with Et₃SiH/TFA.

Experimental Protocol: Et₃SiH/TFA Reduction

-

Dissolve 5-fluoroindole (1.0 equiv) in trifluoroacetic acid (TFA), which often serves as both the solvent and the acid catalyst.[10]

-

Cool the solution in an ice bath to 0 °C under an inert atmosphere (e.g., nitrogen).

-

Add triethylsilane (Et₃SiH, 1.5-2.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is uniquely stable in acidic conditions (pH 3-4), making it ideal for the reductive amination and the reduction of iminium ions.[11][12][13] In the context of indole reduction, the acidic medium protonates the indole to form an intermediate that is readily reduced by NaBH₃CN.

Mechanism: Similar to the silane reduction, the reaction proceeds via an acid-catalyzed pathway. The indole is protonated, forming an iminium-like species. The NaBH₃CN, being a selective reductant for such species, then delivers a hydride to complete the reduction.[13] The electron-withdrawing cyano group attenuates the reactivity of the borohydride, preventing the reduction of less reactive functional groups like ketones or aldehydes that might be present in the molecule.[13]

Experimental Protocol: NaBH₃CN Reduction

-

Dissolve 5-fluoroindole (1.0 equiv) in a suitable solvent such as acetic acid or a mixture of THF and an acid.

-

Stir the solution at room temperature.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equiv) portion-wise to the solution. Caution: Addition to acidic solutions may liberate toxic HCN gas. Perform in a well-ventilated fume hood.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Neutralize the reaction mixture carefully with a base (e.g., aqueous NaOH or NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via column chromatography to yield pure this compound.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on several factors, including available equipment, scale, cost, and the presence of other functional groups in the molecule.

| Parameter | Catalytic Hydrogenation (Pd/C) | Ionic Reduction (Et₃SiH/TFA) | Ionic Reduction (NaBH₃CN/Acid) |

| Primary Reagents | H₂ gas or H₂ donor (e.g., B₂(OH)₄), Pd/C | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | Sodium Cyanoborohydride (NaBH₃CN), Acid (e.g., Acetic Acid) |

| Typical Yield | High to Excellent (>90%)[5] | Generally high (>80%) | Good to High (70-90%) |

| Reaction Conditions | 40-80 °C, Atmospheric to 100 psi H₂[4] | 0 °C to Room Temperature, Atmospheric Pressure | Room Temperature to mild heat, Atmospheric Pressure |

| Key Advantages | - High yields and purity- Scalable- Catalyst is recyclable | - Mild conditions- No high-pressure apparatus needed- High selectivity[6] | - Mild reducing agent- Stable in acid[12]- Good functional group tolerance[13] |

| Potential Drawbacks | - Requires specialized pressure equipment (for H₂ gas)- Catalyst can be pyrophoric- Potential for over-reduction | - TFA is corrosive and expensive- Silane reagents can be costly | - Toxicity risk (HCN gas) - Requires careful pH control |

Conclusion

The synthesis of this compound from 5-fluoroindole is a well-established yet critical transformation in pharmaceutical R&D. Both catalytic hydrogenation and ionic reduction methods offer efficient and reliable pathways to this valuable building block.

-

Catalytic Hydrogenation with Pd/C is a highly robust and scalable method, making it a preferred choice for large-scale industrial synthesis. The use of transfer hydrogenation techniques can circumvent the need for high-pressure hydrogen gas, enhancing laboratory safety and convenience.[5]

-

Ionic Hydrogenation using triethylsilane and TFA is an excellent laboratory-scale method that provides high yields under mild conditions with excellent selectivity.[7]

-

Sodium Cyanoborohydride offers another mild alternative, particularly useful when other sensitive functional groups are present, though significant safety precautions must be taken due to the potential liberation of hydrogen cyanide.[13]

The selection of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, cost considerations, available equipment, and safety protocols. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully execute the synthesis of this compound for their drug discovery programs.

References

-

The Crucial Role of 5-Fluoroindole in Pharmaceutical Synthesis. Google Search Result.3

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.14

-

5-Fluoroindole synthesis. ChemicalBook.15

-

A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Benchchem.4

-

Synthesis routes of 5-Fluoroindole. Benchchem.16

-

5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega.

-

5-Fluoroindole | CAS Number 399-52-0. Ossila.

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH.

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. PMC - NIH.

-

Biotransformation of 5-fluoroindole to 5-fluorotryptophan using... ResearchGate.

-

Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.

-

Reductions with hydrosilanes. Wikipedia.

-

5-Fluoroindole. Chem-Impex.

-

Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers.

-

Sodium cyanoborohydride. Wikipedia.

-

Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.

-

How does the reduction mechanism of triethylsilane and trans fatty acids work? Chempro.

-

5-fluoroindole reactivity. Reddit.

-

Sodium Cyanoborohydride. Common Organic Chemistry.

-

Triethylsilane–Trifluoroacetic Acid | Request PDF. ResearchGate.

-

Reduction of indole compounds to indoline compounds. Google Patents.

-

Sodium Cyanoborohydride. G-Biosciences.

-

Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. The Royal Society of Chemistry.

-

5-Fluoroindole | C8H6FN | CID 67861. PubChem.

-

Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 11. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 12. interchim.fr [interchim.fr]

- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 14. diva-portal.org [diva-portal.org]

- 15. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 5-Fluoroindoline for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Fluoroindoline in Modern Chemistry

This compound, a fluorinated derivative of the indoline heterocyclic scaffold, is a molecule of considerable interest in the fields of medicinal chemistry and materials science. The strategic introduction of a fluorine atom at the 5-position of the indoline ring system imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the structural elucidation of its more complex derivatives.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons, with characteristic couplings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-N | 3.5 - 4.5 | br s | - |

| H-4 | 6.8 - 7.0 | dd | J(H4,H6) ≈ 2.5, J(H4,F5) ≈ 9.0 |

| H-6 | 6.6 - 6.8 | ddd | J(H6,H7) ≈ 8.5, J(H6,H4) ≈ 2.5, J(H6,F5) ≈ 4.5 |

| H-7 | 6.5 - 6.7 | dd | J(H7,H6) ≈ 8.5, J(H7,F5) ≈ 0.5 |

| H-2 | 3.5 - 3.7 | t | J(H2,H3) ≈ 8.5 |

| H-3 | 3.0 - 3.2 | t | J(H3,H2) ≈ 8.5 |

Expertise & Experience: The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the fluorine atom. The protons on the aliphatic portion of the ring (H-2 and H-3) will appear as triplets due to coupling with each other. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The NH proton is often broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms in this compound. The chemical shifts are significantly influenced by the attached heteroatoms (N and F).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 45 - 50 |

| C-3 | 28 - 33 |

| C-3a | 125 - 130 (d, J(C3a,F) ≈ 5-10 Hz) |

| C-4 | 110 - 115 (d, J(C4,F) ≈ 20-25 Hz) |

| C-5 | 155 - 160 (d, J(C5,F) ≈ 235-245 Hz) |

| C-6 | 115 - 120 (d, J(C6,F) ≈ 20-25 Hz) |

| C-7 | 110 - 115 (d, J(C7,F) ≈ 5-10 Hz) |

| C-7a | 145 - 150 |

Expertise & Experience: The carbon directly attached to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The adjacent carbons (C-4 and C-6) will exhibit smaller two-bond couplings (²JCF), and the carbons further away will show even smaller three- and four-bond couplings. These characteristic C-F couplings are invaluable for assigning the aromatic signals.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, a single signal is expected.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-5 | -120 to -130 | m |

Expertise & Experience: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Based on data for 5-fluoroindole, the chemical shift for this compound is expected in a similar region[1]. The multiplicity will be complex due to couplings to the neighboring aromatic protons (H-4 and H-6).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine |

| 2850 - 3000 | C-H stretch | Aliphatic and Aromatic |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1200 - 1350 | C-N stretch | Aromatic amine |

| 1100 - 1250 | C-F stretch | Aryl fluoride |

Expertise & Experience: The N-H stretching vibration will likely appear as a medium to sharp band in the high-frequency region. The aromatic C=C stretching bands and the strong C-F stretching absorption are diagnostic for the presence of the fluoroaromatic moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈FN), the expected molecular weight is approximately 137.15 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 137 is expected. Key fragmentation pathways would likely involve:

-

Loss of H•: leading to a fragment at m/z = 136.

-

Loss of C₂H₄ (ethene) via retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for indolines, which would lead to a fragment at m/z = 109.

-

Loss of HCN: from the pyrrolidine ring, which could lead to further fragments.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

Trustworthiness: The following are generalized yet robust protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Data Acquisition: If using GC-MS, inject the sample onto a suitable GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is acquired over a relevant mass range (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, a key building block in contemporary chemical research. By combining predicted data with insights from related compounds, this document serves as a valuable resource for the unambiguous identification and characterization of this compound and its derivatives. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring scientific rigor in research and development endeavors.

References

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 5-Fluoroindoline

An In-Depth Technical Guide

Executive Summary

The 5-fluoroindoline scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous drug candidates and pharmacological probes. Its utility stems from the unique combination of the indoline core's conformational restraint and the fluorine atom's ability to modulate metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural characterization is therefore paramount during the synthesis and development of these molecules. This technical guide provides a detailed framework for understanding, acquiring, and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will delve into the theoretical underpinnings of the spectrum, provide a field-proven experimental protocol, and conduct a detailed analysis of the expected chemical shifts and coupling patterns, with a particular focus on the diagnostic complexities introduced by proton-fluorine (¹H-¹⁹F) spin-spin coupling.

Introduction: The Significance of this compound and NMR Analysis

The Indoline Scaffold and the Role of Fluorine in Drug Discovery

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of bioactive molecules, offering a three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets.[1] The introduction of a fluorine atom, particularly on the benzene ring, is a widely used strategy in drug development.[2] Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic properties and conformation without significantly increasing its steric bulk. This can lead to enhanced binding potency, improved metabolic stability by blocking sites of oxidative metabolism, and optimized pharmacokinetic profiles.

¹H NMR as a Primary Analytical Tool

¹H NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It provides rich information regarding the electronic environment of each proton, the connectivity of atoms through spin-spin coupling, and the relative number of protons in each environment via integration.[3] For a molecule like this compound, ¹H NMR is not just a tool for identity confirmation; it is essential for verifying the specific substitution pattern and for providing insights into the electronic effects of the fluorine substituent on the entire molecule. The analysis, however, is non-trivial due to second-order effects and long-range coupling with the fluorine nucleus.[4]

Theoretical ¹H NMR Spectrum of this compound

A robust analysis begins with a prediction of the spectrum based on the molecule's structure. This allows for a more targeted interpretation of the experimental data.

Molecular Structure and Proton Environments

This compound has seven distinct proton environments. The aliphatic protons on the five-membered ring (at C2 and C3) will have very different chemical shifts from the aromatic protons (at C4, C6, and C7) and the amine proton (N-H).

Caption: Labeled structure of this compound.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms like nitrogen and fluorine cause "deshielding," shifting signals to a higher frequency (downfield).

-